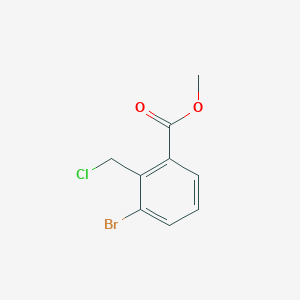
4-Bromo-2-pyrrolidinobenzoic Acid
説明
“4-Bromo-2-pyrrolidinobenzoic Acid” is a chemical compound with the CAS Number 1099609-12-7 . It has a molecular weight of 270.13 and its IUPAC name is 4-bromo-2-(1-pyrrolidinyl)benzoic acid . The compound is a white to yellow solid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H12BrNO2/c12-8-3-4-9(11(14)15)10(7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“this compound” is a white to yellow solid . It has a molecular weight of 270.13 and its IUPAC name is 4-bromo-2-(1-pyrrolidinyl)benzoic acid .
科学的研究の応用
Synthesis and Biological Evaluation of Pyrazolo[3,4-d]pyrimidines
Research conducted by M. Radi et al. (2013) explored the design, synthesis, and biological evaluation of pyrazolo[3,4-d]pyrimidines, focusing on compounds active against the Bcr-Abl T315I mutant. A 4-bromo derivative was identified as having significant activity, leading to the synthesis of a series of 4-bromo derivatives with potential therapeutic applications. The study highlighted the crucial role of the bromine atom for interaction with the mutant and showed promising in vivo results on mice with a reduction in tumor volumes (Radi et al., 2013).
Environmental Friendly Synthesis of Highly Substituted Imidazoles
An environmentally friendly synthesis approach for highly substituted imidazoles was reported by H. Shaterian and M. Ranjbar (2011). This method utilizes Brønsted acidic ionic liquid, showcasing an efficient and reusable catalyst for the one-pot synthesis of these compounds under solvent-free conditions, indicating potential applications in green chemistry (Shaterian & Ranjbar, 2011).
Corrosion Inhibition by New Imidazo[4,5-b] Pyridine Derivatives
A. Saady et al. (2020) investigated the interfacial adsorption behavior of a new pyridine derivative as a corrosion inhibitor in acid medium. The study revealed a significant inhibition efficiency, demonstrating the potential of such compounds in protecting metals against corrosion, which is crucial for industrial applications (Saady et al., 2020).
Development of Radioiodinated Phenyl-imidazo[1,2-a]pyridines for Imaging
B. Yousefi et al. (2012) developed a series of novel phenyl-imidazo[1,2-a]pyridines as imaging agents for β-amyloid plaques in Alzheimer’s disease. The study emphasized the promising properties of radioiodinated 2-(4′-bromophenyl)-6-iodoimidazo[1,2-a]pyridine for preclinical and clinical imaging, offering new avenues for Alzheimer's research (Yousefi et al., 2012).
Catalyst-free P-C Coupling Reactions in Water
The study by Erzsébet Jablonkai and G. Keglevich (2015) explored catalyst-free P–C coupling reactions of halobenzoic acids and secondary phosphine oxides under microwave irradiation in water. This method presents an efficient approach for synthesizing phosphinoylbenzoic acids, highlighting the potential for facilitating reactions in eco-friendly conditions (Jablonkai & Keglevich, 2015).
Safety and Hazards
作用機序
Target of Action
It is known that brominated benzoic acid derivatives often interact with various enzymes and receptors in the body .
Mode of Action
Brominated compounds are known to participate in various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Brominated benzoic acid derivatives are often involved in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Brominated compounds are known to cause various changes at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially affect the action of brominated compounds .
特性
IUPAC Name |
4-bromo-2-pyrrolidin-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c12-8-3-4-9(11(14)15)10(7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZPPTXFHUEWRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC(=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-{2-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B1517677.png)
![6-[3-(Benzyloxy)phenyl]pyridazin-3-ol](/img/structure/B1517678.png)






![5-Bromobenzo[d]isoxazol-3-ylamine](/img/structure/B1517689.png)

